Cas no 2229259-71-4 (2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol)

2-(1-Amino-4,4-difluorocyclohexyl)-4-nitrophenol is a fluorinated cyclohexyl derivative featuring both amino and nitro functional groups, making it a versatile intermediate in organic synthesis. The presence of difluorinated cyclohexyl and nitrophenol moieties enhances its potential for applications in pharmaceutical and agrochemical research. The amino group offers reactivity for further derivatization, while the nitro group can be reduced to yield amine derivatives or participate in electrophilic substitution reactions. Its structural rigidity, imparted by the cyclohexyl ring, may improve stability in synthetic pathways. This compound is particularly valuable for designing bioactive molecules, where fluorination can influence metabolic stability and binding affinity.
2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol structure
2229259-71-4 structure
商品名:2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol
CAS番号:2229259-71-4
MF:C12H14F2N2O3
メガワット:272.247970104218
CID:5993644
PubChem ID:165736230

2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol 化学的及び物理的性質

名前と識別子

    • 2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol
    • EN300-1951005
    • 2229259-71-4
    • インチ: 1S/C12H14F2N2O3/c13-12(14)5-3-11(15,4-6-12)9-7-8(16(18)19)1-2-10(9)17/h1-2,7,17H,3-6,15H2
    • InChIKey: KRWSOZLBMQRXOJ-UHFFFAOYSA-N
    • ほほえんだ: FC1(CCC(C2C=C(C=CC=2O)[N+](=O)[O-])(CC1)N)F

計算された属性

  • せいみつぶんしりょう: 272.09724864g/mol
  • どういたいしつりょう: 272.09724864g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 349
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 92.1Ų

2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1951005-0.1g
2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol
2229259-71-4
0.1g
$1408.0 2023-09-17
Enamine
EN300-1951005-2.5g
2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol
2229259-71-4
2.5g
$3136.0 2023-09-17
Enamine
EN300-1951005-5.0g
2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol
2229259-71-4
5g
$4641.0 2023-05-31
Enamine
EN300-1951005-10.0g
2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol
2229259-71-4
10g
$6882.0 2023-05-31
Enamine
EN300-1951005-5g
2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol
2229259-71-4
5g
$4641.0 2023-09-17
Enamine
EN300-1951005-1.0g
2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol
2229259-71-4
1g
$1599.0 2023-05-31
Enamine
EN300-1951005-0.05g
2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol
2229259-71-4
0.05g
$1344.0 2023-09-17
Enamine
EN300-1951005-0.5g
2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol
2229259-71-4
0.5g
$1536.0 2023-09-17
Enamine
EN300-1951005-10g
2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol
2229259-71-4
10g
$6882.0 2023-09-17
Enamine
EN300-1951005-1g
2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol
2229259-71-4
1g
$1599.0 2023-09-17

2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol 関連文献

2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenolに関する追加情報

Comprehensive Guide to 2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol (CAS No. 2229259-71-4): Properties, Applications, and Market Insights

2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol (CAS No. 2229259-71-4) is a specialized organic compound with a unique molecular structure that combines an amino group, difluorocyclohexyl moiety, and a nitrophenol functional group. This compound has garnered significant attention in recent years due to its potential applications in pharmaceutical research, material science, and chemical synthesis. Researchers and industry professionals often search for information about its synthesis methods, physicochemical properties, and commercial availability, making it a trending topic in scientific discussions.

The molecular structure of 2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol features a cyclohexyl ring with two fluorine atoms at the 4-position, which significantly influences its electronic properties and chemical reactivity. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups creates interesting polarity characteristics, making it valuable for drug design and catalysis applications. Recent studies have explored its potential as a building block for novel bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.

From a synthetic chemistry perspective, 2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol presents interesting challenges and opportunities. The difluorocyclohexyl moiety is particularly noteworthy as fluorinated compounds continue to gain prominence in medicinal chemistry due to their ability to modulate lipophilicity, metabolic stability, and binding affinity. Many researchers are investigating efficient synthetic routes to this compound, with particular focus on stereoselective synthesis methods that can control the configuration at the amino-bearing carbon.

In the pharmaceutical industry, there is growing interest in 2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol as a potential intermediate for drug development. The compound's unique combination of hydrogen bond donors and acceptors makes it particularly interesting for structure-activity relationship studies. Recent patent literature reveals its use in developing compounds targeting central nervous system disorders and inflammatory conditions, though specific applications remain proprietary.

The material science community has also shown interest in 2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol due to its potential as a monomer or cross-linking agent for specialty polymers. The nitrophenol group can participate in various condensation reactions, while the amino group offers opportunities for polymer modification. Some researchers are exploring its use in creating high-performance materials with unique optical or electronic properties.

From a market perspective, the demand for 2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol has been steadily increasing, particularly from contract research organizations and pharmaceutical companies. The compound is typically supplied by specialized fine chemical manufacturers with expertise in fluorinated compounds and nitroaromatics. Current market trends show particular interest from North America and Europe, where research into novel therapeutic agents is most active.

Quality control of 2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol typically involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry to ensure high chemical purity and correct structural confirmation. The compound's stability profile suggests it should be stored under inert atmosphere at low temperatures to prevent degradation, particularly of the nitro group and amino functionality.

Recent scientific literature has highlighted several derivatives of 2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol with enhanced biological activity or material properties. These modifications typically involve changes to the amino group (acylation, alkylation) or the nitrophenol moiety (reduction to aminophenol). Such derivatives are becoming increasingly important in combinatorial chemistry approaches to drug discovery.

Environmental and safety considerations for 2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol are important aspects of its handling and use. While not classified as highly hazardous, standard precautions for handling nitroaromatic compounds and amines should be observed. Proper waste disposal methods should be followed, particularly for laboratory-scale quantities, in accordance with local regulations.

Looking to the future, 2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol is likely to see expanded applications as research into fluorinated pharmaceuticals and advanced materials continues to grow. The compound's unique structural features position it as a valuable chemical building block for multiple industries. Ongoing research into its biological activities and material properties may reveal additional uses that could further increase its commercial importance in the coming years.

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